molecular formula C26H30N4O4S B2407604 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896676-58-7

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2407604
CAS No.: 896676-58-7
M. Wt: 494.61
InChI Key: LRVSDYDSHSOSKL-UHFFFAOYSA-N
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-2-22-9-5-6-16-30(22)35(32,33)23-14-12-19(13-15-23)24(31)27-26-29-28-25(34-26)21-11-10-18-7-3-4-8-20(18)17-21/h10-15,17,22H,2-9,16H2,1H3,(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSDYDSHSOSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name: 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • Molecular Formula: C24_{24}H30_{30}N4_{4}O3_{3}S
  • Molecular Weight: 466.7 g/mol
  • CAS Number: 1215730-68-9

Structural Representation

The compound features a sulfonamide group linked to a benzamide and an oxadiazole moiety, which is substituted with a tetrahydronaphthalene structure. This unique arrangement is hypothesized to contribute to its biological activities.

Pharmacological Effects

  • Dopamine Receptor Modulation
    • Preliminary studies indicate that the compound may act as a selective modulator of dopamine receptors. It has shown potential in promoting D3 receptor-mediated signaling pathways while minimizing interactions with D2 receptors, which is crucial for reducing side effects associated with antipsychotic medications .
  • Neuroprotective Properties
    • The compound has demonstrated neuroprotective effects in cellular models of neurodegeneration. It was found to protect dopaminergic neurons from apoptosis induced by oxidative stress, suggesting its potential application in treating neurodegenerative diseases .
  • Anticancer Activity
    • In vitro studies have indicated that the compound exhibits antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications to the piperidine and oxadiazole moieties significantly influence biological activity. For instance:

Compound VariantD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Parent Compound710 ± 15015,700 ± 3,000
Modified Variant A278 ± 629,000 ± 3,700
Modified Variant B98 ± 21>100,000

This table illustrates how specific substitutions can enhance receptor selectivity and potency.

Study on Neuroprotection

A study conducted by researchers exploring novel D3 receptor agonists utilized this compound in their high-throughput screening assays. The results indicated that it significantly enhanced β-arrestin recruitment and G protein activation in dopaminergic signaling pathways . This suggests that it could be a valuable tool for further research into treatments for conditions like Parkinson's disease.

Cancer Cell Line Studies

In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function in cancer cells .

Preparation Methods

Thiosemicarbazide Intermediate Formation

The 1,3,4-oxadiazole ring is constructed via cyclodesulfurization of thiosemicarbazides, as demonstrated in.

  • Hydrazide Preparation :
    • 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is synthesized from 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrazide (hydrazide 1a ) and an appropriate isothiocyanate (e.g., phenyl isothiocyanate).
    • Reaction Conditions : Hydrazide 1a (1 mmol) and isothiocyanate (1 mmol) are stirred in methanol (4 mL) at room temperature for 4 hours, yielding thiosemicarbazide 3a (75–88% yield).

Cyclodesulfurization Using TBTU

The thiosemicarbazide intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring:

  • Procedure : Thiosemicarbazide 3a (1 mmol), DIEA (1 mmol), and TBTU (1.5 mmol) in DMF (3 mL) are heated at 50°C for 2 hours.
  • Yield : 85–92% (Table 1).
Coupling Reagent Time (h) Yield (%)
TBTU 2 85–92
DCC 4 50
CDI 3 63

Sulfonylation of the Benzamide Core

Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride

The benzamide core is functionalized via sulfonylation:

  • Sulfonation : Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 4-(chlorosulfonyl)benzoyl chloride.
  • Piperidine Substitution : The chlorosulfonyl group reacts with 2-ethylpiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base:
    • Conditions : 2-Ethylpiperidine (1.2 eq), DCM, 0°C → room temperature, 12 hours.
    • Yield : 78%.

Amide Coupling of Fragments

The final step involves coupling the sulfonylated benzoyl chloride with the 1,3,4-oxadiazole-tetrahydronaphthalene amine:

  • Activation : 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 eq) is reacted with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
  • Amination : The activated intermediate is treated with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine (1 eq) at room temperature for 6 hours.
  • Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the target compound (65% yield).

Optimization and Alternative Routes

Solvent and Reagent Screening

  • Solvent Impact : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
  • Coupling Reagents : TBTU provides higher yields (85%) compared to DCC (50%) or EDCl (70%).

One-Pot Synthesis

A streamlined protocol combines sulfonylation and amidation in a single vessel:

  • Procedure : 4-(Chlorosulfonyl)benzoyl chloride, 2-ethylpiperidine, and the oxadiazole amine are reacted sequentially in DMF with DIPEA.
  • Yield : 60% (lower than stepwise approach due to side reactions).

Characterization and Analytical Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (d, J = 8.5 Hz, 2H, ArH), 7.95 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 2H, ArH), 7.45–7.30 (m, 4H, tetrahydronaphthalene-H), 3.45–3.25 (m, 4H, piperidine-H), 2.85 (q, J = 7.0 Hz, 2H, CH₂CH₃), 1.75–1.50 (m, 8H, tetrahydronaphthalene-CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Acidic conditions during sulfonylation may degrade the oxadiazole; neutral pH and low temperatures (0–5°C) are critical.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions and rapid workup minimize hydrolysis to sulfonic acid byproducts.

Q & A

Q. Characterization :

  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity (e.g., uses NMR/MS for analogous compounds).
  • Elemental analysis : Validate purity and stoichiometry ().

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